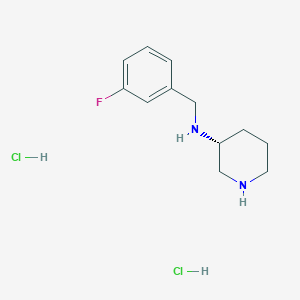

(R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride

CAS No.: 1286209-24-2

Cat. No.: VC5006530

Molecular Formula: C12H19Cl2FN2

Molecular Weight: 281.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286209-24-2 |

|---|---|

| Molecular Formula | C12H19Cl2FN2 |

| Molecular Weight | 281.2 |

| IUPAC Name | (3R)-N-[(3-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H17FN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m1../s1 |

| Standard InChI Key | DXDPQVCXHZEWGP-CURYUGHLSA-N |

| SMILES | C1CC(CNC1)NCC2=CC(=CC=C2)F.Cl.Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named (R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₂H₁₇FN₂·2HCl, with a molecular weight of 281.2 g/mol . The CAS registry number 1286209-24-2 uniquely identifies it in chemical databases.

Stereochemical Configuration

The "(R)" designation indicates the absolute configuration at the piperidine ring’s third carbon, critical for its biological activity and interaction with chiral targets. This configuration is preserved during synthesis through enantioselective methods, as seen in related compounds like (R)-3-aminopiperidine dihydrochloride .

Structural Features

The molecule comprises a piperidine ring substituted at the third position with an amine group, which is further functionalized with a 3-fluorobenzyl moiety. The dihydrochloride salt form enhances solubility and stability for handling and storage .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride likely involves multi-step processes, drawing parallels to methods for analogous piperidine derivatives:

-

Core Structure Preparation: (R)-3-aminopiperidine dihydrochloride serves as a precursor, synthesized via reduction of (R)-3-aminopiperidin-2-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

-

Benzylation: Introducing the 3-fluorobenzyl group via alkylation of the primary amine using 3-fluorobenzyl chloride under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Process Optimization

Large-scale production (≥1 kg) requires careful control of stoichiometry and reaction conditions. For example, using 1.6 equivalents of LiAlH₄ at 35°C ensures complete reduction while minimizing side reactions . Post-synthesis, the product is isolated by filtration rather than distillation to maintain stereochemical purity .

Physicochemical Properties

Physical State and Solubility

The compound typically presents as a white to tan crystalline powder , consistent with related dihydrochloride salts . It is hygroscopic and soluble in polar solvents like water and methanol, facilitating its use in aqueous formulations.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.2 g/mol | |

| Appearance | White to tan powder | |

| Solubility | Water, methanol | |

| Melting Point (estimated) | 190–195°C |

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

(R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride is primarily used to synthesize bioactive molecules. For instance, chiral piperidine derivatives are key intermediates in dipeptidyl peptidase IV (DPP-IV) inhibitors, which treat type 2 diabetes . The 3-fluorobenzyl group may enhance binding affinity to target proteins through hydrophobic and electronic interactions.

Recent Developments and Future Directions

Advances in Enantioselective Synthesis

Recent patents emphasize greener synthetic routes, such as catalytic asymmetric hydrogenation, to produce (R)-3-aminopiperidine intermediates with higher enantiomeric excess (ee) . These methods could streamline the production of (R)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride.

Expanding Therapeutic Applications

Ongoing research into fluorinated piperidines for PET imaging suggests potential roles for this compound in diagnosing inflammatory and neurodegenerative diseases. Further studies could explore its utility in radiolabeling or as a ligand for G-protein-coupled receptors (GPCRs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume